

Application Notes and Protocols for Br-PEG3-OH in Click Chemistry Reactions

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Compound of Interest

Compound Name: Br-PEG3-OH

Cat. No.: B1667889

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These application notes provide a comprehensive guide to utilizing Bromo-PEG3-OH (a PEG linker with a terminal bromide and hydroxyl group) in click chemistry applications. While **Br-PEG3-OH** itself is not directly reactive in click chemistry, its hydroxyl group can be readily converted to an azide, making it a versatile precursor for introducing a hydrophilic PEG spacer in copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) reactions. This process is highly valuable in bioconjugation, drug delivery, and the development of novel therapeutics like antibody-drug conjugates (ADCs) and proteolysis-targeting chimeras (PROTACs).

Principle of Application

The primary application of **Br-PEG3-OH** in the context of click chemistry involves a two-step process. First, the terminal hydroxyl group is converted to an azide (N_3) to create Bromo-PEG3-azide. This azide-functionalized PEG linker can then participate in a highly efficient and specific click reaction with an alkyne-containing molecule to form a stable triazole linkage. The bromide group on the other end of the PEG linker serves as a reactive site for conjugation to other molecules, typically through nucleophilic substitution with moieties like thiols (from cysteine residues in proteins).

The incorporation of the hydrophilic three-unit polyethylene glycol (PEG) spacer can enhance the solubility and pharmacokinetic properties of the resulting bioconjugate.^{[1][2][3]}

Physicochemical Properties

A summary of the key physicochemical properties of the parent compound, **Br-PEG3-OH**, and its azide derivative is presented below.

Property	Br-PEG3-OH	Bromo-PEG3-azide	Reference
Molecular Formula	C ₆ H ₁₃ BrO ₃	C ₈ H ₁₆ BrN ₃ O ₃	[1][4]
Molecular Weight	213.1 g/mol	282.14 g/mol	[1][4]
Appearance	Colorless to off-white liquid	Not specified	[5]
Solubility	Water, DMSO, DMF, DCM	Not specified	[1]
Storage Condition	-20°C	Not specified	[1]

Experimental Protocols

Protocol 1: Synthesis of Bromo-PEG3-azide from Br-PEG3-OH

This protocol describes the conversion of the terminal hydroxyl group of **Br-PEG3-OH** to an azide group.

Materials:

- **Br-PEG3-OH**
- Methanesulfonyl chloride (MsCl) or p-toluenesulfonyl chloride (TsCl)
- Triethylamine (TEA) or other suitable base
- Sodium azide (NaN₃)
- Anhydrous dichloromethane (DCM) or other suitable solvent
- Anhydrous N,N-Dimethylformamide (DMF)

- Saturated aqueous sodium bicarbonate solution
- Brine
- Anhydrous sodium sulfate (Na_2SO_4)
- Silica gel for column chromatography

Procedure:

- Mesylation/Tosylation:
 - Dissolve **Br-PEG3-OH** (1 equivalent) in anhydrous DCM under an inert atmosphere (e.g., nitrogen or argon).
 - Cool the solution to 0°C in an ice bath.
 - Add triethylamine (1.5 equivalents).
 - Slowly add methanesulfonyl chloride or p-toluenesulfonyl chloride (1.2 equivalents) dropwise.
 - Stir the reaction at 0°C for 30 minutes and then at room temperature for 2-4 hours.
 - Monitor the reaction progress by thin-layer chromatography (TLC).
- Work-up and Extraction:
 - Once the reaction is complete, wash the reaction mixture with saturated aqueous sodium bicarbonate solution and then with brine.
 - Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude mesylated or tosylated intermediate.
- Azidation:
 - Dissolve the crude intermediate in anhydrous DMF.
 - Add sodium azide (3 equivalents).

- Heat the reaction mixture to 60-80°C and stir for 12-24 hours.
- Monitor the reaction for the disappearance of the starting material by TLC.
- Purification:
 - After the reaction is complete, cool the mixture to room temperature and dilute with water.
 - Extract the product with a suitable organic solvent (e.g., ethyl acetate).
 - Wash the combined organic layers with water and brine.
 - Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
 - Purify the crude Bromo-PEG3-azide by flash column chromatography on silica gel.

Protocol 2: Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

This protocol details the click chemistry reaction between Bromo-PEG3-azide and an alkyne-functionalized molecule.

Materials:

- Bromo-PEG3-azide
- Alkyne-containing molecule of interest
- Copper(II) sulfate (CuSO_4)
- Sodium ascorbate
- Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) or Tris-(benzyltriazolylmethyl)amine (TBTA) as a ligand^{[6][7]}
- Suitable solvent (e.g., water, DMSO, t-butanol, or mixtures)

Procedure:

- Prepare Stock Solutions:
 - Prepare a stock solution of CuSO_4 in water (e.g., 100 mM).
 - Prepare a fresh stock solution of sodium ascorbate in water (e.g., 300 mM).[7]
 - Prepare a stock solution of the THPTA ligand in water (e.g., 100 mM).
- Reaction Setup:
 - In a reaction vessel, dissolve the alkyne-containing molecule and Bromo-PEG3-azide (typically a 1.1 to 1.5-fold molar excess over the alkyne) in the chosen solvent.
- Catalyst Premix:
 - In a separate tube, mix the CuSO_4 solution and the THPTA solution in a 1:2 to 1:5 molar ratio.[7][8] Let it stand for 1-2 minutes to allow for complex formation.[8]
- Initiate the Reaction:
 - Add the catalyst premix to the solution containing the azide and alkyne.
 - Add the freshly prepared sodium ascorbate solution to initiate the click reaction.
- Incubation:
 - Incubate the reaction mixture at room temperature for 1-4 hours. The reaction can be gently mixed. For less reactive substrates, the reaction time may be extended or gentle heating may be applied.
 - Monitor the reaction progress by LC-MS or TLC.
- Purification:
 - Upon completion, the product can be purified using appropriate techniques such as preparative HPLC, size-exclusion chromatography, or precipitation, depending on the nature of the product.

Applications

The use of Bromo-PEG3-azide in click chemistry enables the synthesis of a wide range of bioconjugates with enhanced properties.

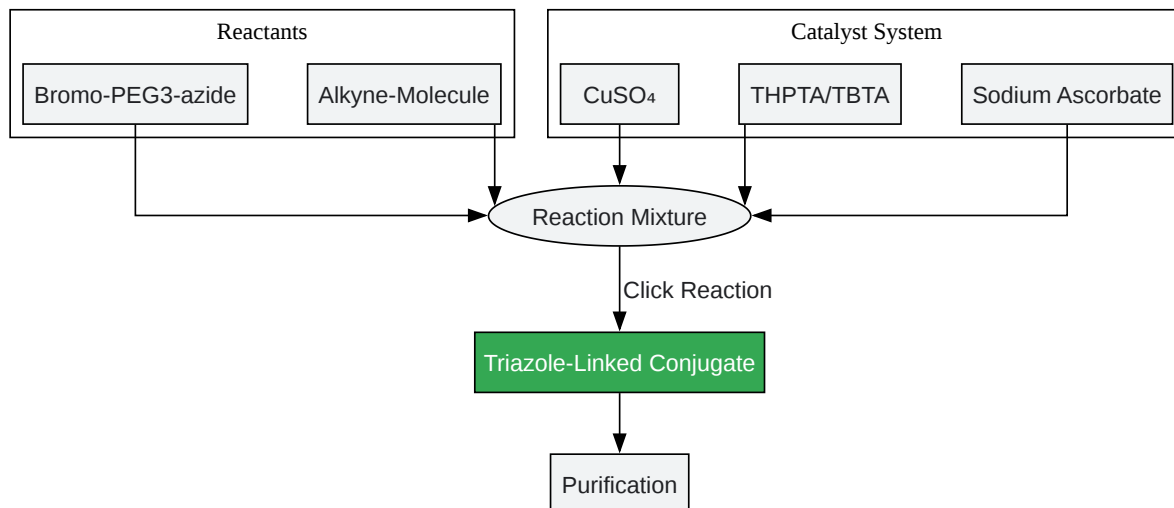
Application	Description
Antibody-Drug Conjugates (ADCs)	The triazole linkage formed via click chemistry provides a stable connection between a cytotoxic drug and an antibody. The bromide end can be used to attach the linker to the antibody, often via cysteine residues. The PEG spacer can improve the solubility and reduce aggregation of the ADC. [9]
PROTACs	In the synthesis of PROTACs, the PEG linker connects a target protein-binding ligand to an E3 ligase ligand. The defined length and hydrophilicity of the PEG3 spacer are crucial for optimizing the formation of the ternary complex and subsequent protein degradation. [5] [10]
Bioconjugation and PEGylation	This linker can be used to PEGylate proteins, peptides, or other biomolecules to improve their pharmacokinetic profiles, such as increasing their half-life in circulation and reducing immunogenicity. [11]
Drug Delivery	The hydrophilic PEG linker can be incorporated into drug delivery systems to enhance their solubility and biocompatibility. [3]

Visualizations

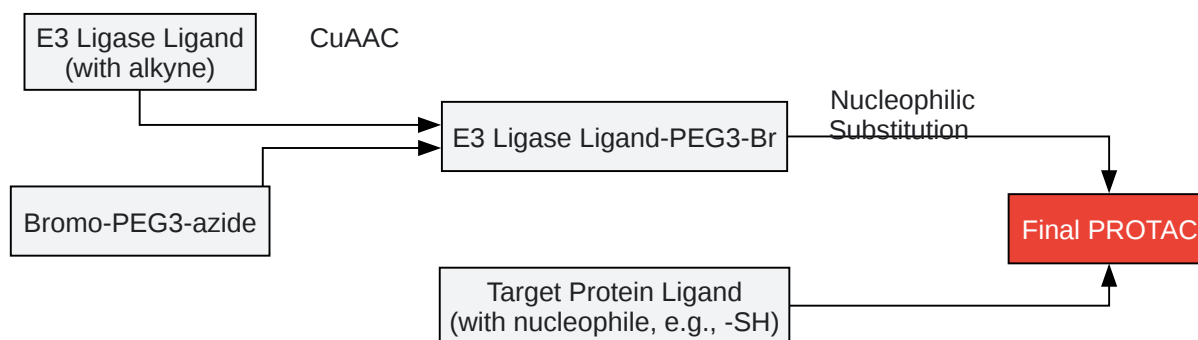


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Caption: Synthesis of Bromo-PEG3-azide from **Br-PEG3-OH**.

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Caption: General workflow for CuAAC using Bromo-PEG3-azide.



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Caption: Logical workflow for PROTAC synthesis.

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